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Compound of Interest

2-Bromo-6-chlorophenacy!
Compound Name:

bromide
CAS No.: 1261604-22-1
Cat. No.: B2389256

Get Quote

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FT-IR) spectral
characteristics of 2-Bromo-6-chlorophenacyl bromide (also known as

-bromo-2-bromo-6-chloroacetophenone).[1][2] As a highly functionalized intermediate used in
the synthesis of heterocycles and pharmaceutical scaffolds, its correct identification relies on
distinguishing it from structurally similar phenacyl bromides.[1]

Critical Insight: Unlike typical aromatic ketones, this compound exhibits a significant "Blue Shift"
(increase in wavenumber) in its carbonyl (C=0) absorption.[1][2] This is driven by the Steric
Inhibition of Resonance caused by the 2,6-disubstitution pattern, which forces the carbonyl
group out of coplanarity with the benzene ring, reducing conjugation.[1]

Material & Methods

To ensure reproducibility and spectral fidelity, the following protocol is recommended.
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Sample Preparation[2][3]

o Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QC.[2]

o Crystal Material: Diamond or ZnSe (Diamond recommended due to the corrosive nature of
alkyl bromides).[2]

 Alternative (High Resolution): KBr Pellet (1-2 mg sample in 100 mg dry KBr).[1][2]

o Note: Phenacyl bromides are lachrymators and skin irritants. All preparation must occur in
a fume hood.

Data Acquisition Parameters
» Spectral Range: 4000 — 400 cm~1[1][2]

e Resolution: 4 cm~1[1][2][3]
e Scans: 32 (Routine) or 64 (High Signal-to-Noise)
e Background: Air (ATR) or Pure KBr pellet (Transmission)

Characteristic Peak Analysis

The FT-IR spectrum of 2-Bromo-6-chlorophenacyl bromide is defined by the interplay
between inductive effects (electron withdrawal) and steric effects (geometry distortion).[1][2]

Table 1: Diagnostic FT-IR Peaks[2][3]
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Functional Group

Wavenumber ) Structural
Intensity .
(cm~?) Assignment

Carbonyl (C=0)

Key ldentifier. Shifted
higher due to steric

inhibition of resonance
1715-1735 Strong (Sharp) (Ortho-effect) +

-halogen field effect.

[1](2]

C-H (Aromatic)

C-H stretching of the
3050 — 3100 Weak _
phenyl ring.[2]

C-H (Aliphatic)

Asymmetric/Symmetri

¢ stretching of the
2920 — 2980 Weak/Medium
-methylene (-CH2Br)

group.[1][2]

C=C (Aromatic)

Ring skeletal
) vibrations.[2] Often
1570 — 1595 Medium ]
split due to

asymmetry.

Cc-O0/c-C

C-C(=0)-C skeletal
stretch.[2]

1200 - 1280 Medium

C-CI (Aromatic)

Aryl-Chloride
stretching.[1][2]

1050 — 1090 Medium

C-Br (Aliphatic)

C-Br stretch of the
600 — 700 Strong
phenacyl group.[1][2]

Substitution Pattern

C-H out-of-plane

bending for 1,2,3-
760 — 800 Strong trisubstituted benzene

(2,6-disubstituted

acetophenone).[1]

The "Ortho-Effect" Mechanism

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/publication/229962644_Influence_of_substituents_on_the_infrared_stretching_frequencies_of_carbonyl_group_in_esters_of_benzoic_acid
https://www.sigmaaldrich.com/TW/zh/product/aldrich/672823
https://www.sigmaaldrich.com/TW/zh/product/aldrich/672823
https://www.researchgate.net/publication/229962644_Influence_of_substituents_on_the_infrared_stretching_frequencies_of_carbonyl_group_in_esters_of_benzoic_acid
https://www.sigmaaldrich.com/TW/zh/product/aldrich/672823
https://www.sigmaaldrich.com/TW/zh/product/aldrich/672823
https://www.sigmaaldrich.com/TW/zh/product/aldrich/672823
https://www.researchgate.net/publication/229962644_Influence_of_substituents_on_the_infrared_stretching_frequencies_of_carbonyl_group_in_esters_of_benzoic_acid
https://www.sigmaaldrich.com/TW/zh/product/aldrich/672823
https://www.researchgate.net/publication/229962644_Influence_of_substituents_on_the_infrared_stretching_frequencies_of_carbonyl_group_in_esters_of_benzoic_acid
https://www.sigmaaldrich.com/TW/zh/product/aldrich/672823
https://www.researchgate.net/publication/229962644_Influence_of_substituents_on_the_infrared_stretching_frequencies_of_carbonyl_group_in_esters_of_benzoic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2389256?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

In standard Phenacyl Bromide, the phenyl ring and carbonyl group are coplanar, allowing

-electron delocalization.[1] This conjugation lowers the C=0 bond order, placing the peak at
~1697 cm~1.[1]

In 2-Bromo-6-chlorophenacyl bromide, the bulky halogen atoms at the 2- and 6-positions
physically prevent the carbonyl from lying flat against the ring.[1][2]

e Consequence: The C=0 bond loses conjugation with the ring (Steric Inhibition of
Resonance).[2]

e Result: The bond retains more "double bond" character, shifting the frequency significantly
higher, often exceeding 1720 cm~1.[1]

Comparative Analysis: Target vs. Alternatives

To validate the identity of 2-Bromo-6-chlorophenacyl bromide, it must be compared against

its precursors and analogs.[1][2]

Table 2: Spectral Comparison with Analogs
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C=O[1][3][4][5]€]

Mechanistic
Compound Structure [71[8][9] Frequency
Reason
(cm™)
Full Conjugation +
Phenacyl Bromide Unsubstituted ~1697

-Br Field Effect.

4-Chlorophenacyl )
Para-substituted

Electronic effect
~1700 (Inductive) only; No

Bromide o
steric hindrance.
Steric inhibition raises
2-Bromo-6- Precursor (Methyl
(Methy 1705 - 1710 freq, but lacks the
chloroacetophenone Ketone)
-Br boost.[1][2]
Additive Effect: Steric
Target: 2-Bromo-6- 2,6-Disubstituted + Inhibition (Ring) +

chlorophenacyl

bromide -Br

1715- 1735 Field Effect (

-Bn).[1][2]

Visualizing the Structural Logic[2]
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Figure 1: Mechanistic contributions to the carbonyl frequency shift in 2-Bromo-6-
chlorophenacyl bromide.

Quality Control Workflow

The following decision tree outlines the process for verifying batch purity and identity using FT-
IR.
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Figure 2: Step-by-step QC decision tree for validating 2-Bromo-6-chlorophenacyl bromide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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